1-Amino-4-methoxy-2,3-dimethylpentan-3-ol
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Overview
Description
1-Amino-4-methoxy-2,3-dimethylpentan-3-ol is an organic compound with the molecular formula C8H19NO2 This compound is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4-methoxy-2,3-dimethylpentan-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxy-2,3-dimethylpentan-3-one with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst, such as palladium or platinum, and is carried out under hydrogenation conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The starting materials, such as 4-methoxy-2,3-dimethylpentan-3-one, are subjected to hydrogenation in the presence of a metal catalyst. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-methoxy-2,3-dimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines and alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-Amino-4-methoxy-2,3-dimethylpentan-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-4-methoxy-2,3-dimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The methoxy and hydroxyl groups can participate in various chemical reactions, modulating the compound’s activity and properties.
Comparison with Similar Compounds
- 1-Amino-4-methoxy-2,2-dimethylpentan-3-ol
- 1-Amino-4,4-dimethylpentan-3-ol
- 1-Amino-4-methoxy-2,4-dimethylpentan-2-ol
Comparison: 1-Amino-4-methoxy-2,3-dimethylpentan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C8H19NO2 |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-amino-4-methoxy-2,3-dimethylpentan-3-ol |
InChI |
InChI=1S/C8H19NO2/c1-6(5-9)8(3,10)7(2)11-4/h6-7,10H,5,9H2,1-4H3 |
InChI Key |
QBBQAYKNDBYVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(C(C)OC)O |
Origin of Product |
United States |
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